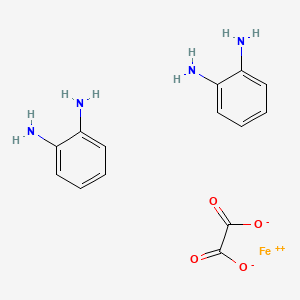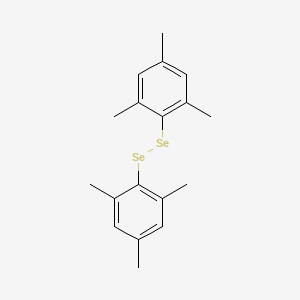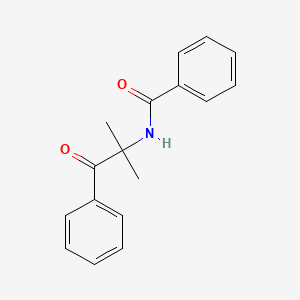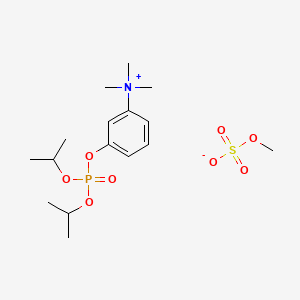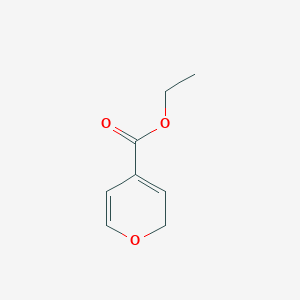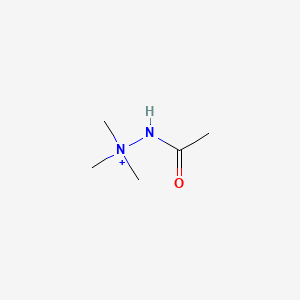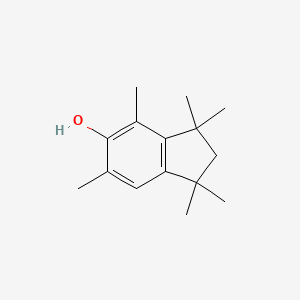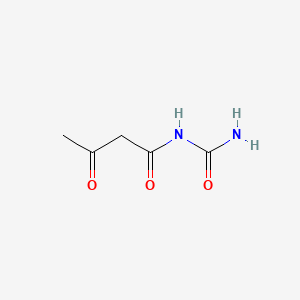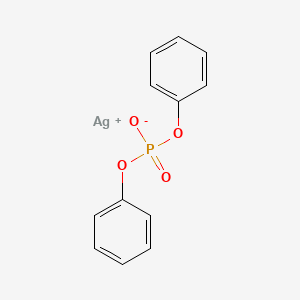
Silver diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver diphenyl phosphate is an organophosphate compound that combines silver ions with diphenyl phosphateThe compound’s molecular formula is C12H10AgO4P, and it has a molecular weight of 357.047 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver diphenyl phosphate can be synthesized through the reaction of diphenyl phosphate with silver nitrate. The reaction typically occurs in an aqueous solution, where diphenyl phosphate acts as a ligand, coordinating with the silver ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a pure product. The process may include steps such as purification through crystallization and drying under inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
Silver diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver phosphate and diphenyl phosphate derivatives.
Reduction: Reduction reactions can convert this compound to silver metal and diphenyl phosphate.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Silver phosphate and diphenyl phosphate derivatives.
Reduction: Silver metal and diphenyl phosphate.
Substitution: Various substituted diphenyl phosphate compounds.
Scientific Research Applications
Silver diphenyl phosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of silver diphenyl phosphate involves the release of silver ions, which interact with cellular components of microorganisms. Silver ions can disrupt the cell membrane, interfere with enzyme function, and cause oxidative stress, leading to cell death. The compound’s phosphate group may also play a role in enhancing its antimicrobial activity by facilitating the release of silver ions .
Comparison with Similar Compounds
Similar Compounds
Diphenyl phosphate: An organophosphate diester used as a flame retardant and plasticizer.
Triphenyl phosphate: Another organophosphate compound with similar applications but different chemical properties.
Silver nitrate: A silver compound with strong antimicrobial properties but lacks the phosphate group.
Uniqueness
Silver diphenyl phosphate is unique due to its combination of silver ions and diphenyl phosphate, which provides both antimicrobial properties and chemical versatility. This dual functionality makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Properties
CAS No. |
22350-95-4 |
|---|---|
Molecular Formula |
C12H10AgO4P |
Molecular Weight |
357.05 g/mol |
IUPAC Name |
silver;diphenyl phosphate |
InChI |
InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |
InChI Key |
LWGRABKSXOHZKA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


